5-Oxopiperidine-2-carboxylic acid
Overview
Description
5-Oxopiperidine-2-carboxylic acid is an organic compound with the molecular formula C6H9NO3. It is a derivative of piperidine, a six-membered ring containing five methylene groups and one amine group. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Oxopiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the ring expansion of 5-hydroxymethyl furfural, followed by hydrogenation and oxidation steps . Another method includes the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid group under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of Grignard reagents. The Grignard reagent reacts with carbon dioxide to form a carboxylate intermediate, which is then protonated to yield the carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
5-Oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products Formed
The major products formed from these reactions include various piperidine derivatives, which are useful in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
5-Oxopiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is used in the development of peptide-based drugs and other therapeutic agents.
Industry: The compound is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their biological activity . It also participates in various biochemical pathways, influencing processes such as enzyme activity and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
(S)-1-Boc-4-oxopiperidine-2-carboxylic acid: This compound is similar in structure but contains a Boc (tert-butoxycarbonyl) protecting group.
6-Oxo-pipecolinic acid: Another derivative of piperidine with a similar structure.
4-Oxo-L-proline hydrobromide: A related compound with a different functional group arrangement.
Uniqueness
5-Oxopiperidine-2-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
5-oxopiperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-4-1-2-5(6(9)10)7-3-4/h5,7H,1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHXRACVAHDTEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CNC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586278 | |
Record name | 5-Oxopiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
789448-80-2 | |
Record name | 5-Oxopiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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